molecular formula C19H17N5O2 B5712489 N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide

N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide

Cat. No. B5712489
M. Wt: 347.4 g/mol
InChI Key: ADCHMPPQFIRJRA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide, commonly known as APTR, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.

Mechanism of Action

The exact mechanism of action of APTR is not fully understood. However, it has been suggested that APTR may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of APTR. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. APTR has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APTR in lab experiments is its relatively low toxicity, which makes it a suitable candidate for further drug development studies. However, one limitation of using APTR is its low solubility in water, which may affect its bioavailability and limit its potential use in clinical settings.

Future Directions

Several future directions for the study of APTR have been proposed. These include further investigation of its mechanism of action, optimization of its chemical structure to enhance its bioavailability, and evaluation of its potential use as a therapeutic agent for various diseases. Additionally, the use of APTR as a scaffold for the development of novel drugs targeting specific diseases warrants further exploration.
In conclusion, APTR is a synthetic compound with significant potential for drug development. Its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential use as a scaffold for the development of novel drugs, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its chemical structure for clinical use.

Synthesis Methods

APTR can be synthesized through a multi-step process involving the reaction of 4-phenyl-1,2,3-triazole-5-amine with acetic anhydride, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

APTR has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. APTR has also been investigated for its potential use as a scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(E)-N-(5-acetamido-2-phenyl-1,2,4-triazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-14(25)20-18-22-19(24(23-18)16-10-6-3-7-11-16)21-17(26)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H2,20,21,22,23,25,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCHMPPQFIRJRA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=N1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NN(C(=N1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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